molecular formula C11H6F3NO B6367379 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% CAS No. 1111111-16-0

2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95%

Cat. No. B6367379
CAS RN: 1111111-16-0
M. Wt: 225.17 g/mol
InChI Key: PMWRIMWRYRREDG-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine (2H6TFP) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a heterocyclic compound with a molecular formula of C8H6F3N2O. 2H6TFP has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential mechanisms of action. Studies have shown that 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been shown to bind to certain receptors, such as the estrogen receptor, androgen receptor, and progesterone receptor.
Biochemical and Physiological Effects
2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been shown to modulate the expression of certain genes, such as the estrogen receptor, androgen receptor, and progesterone receptor.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential advantages and limitations for lab experiments. Studies have shown that 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% is relatively stable and has a high purity of 95%. Additionally, 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has a low toxicity and is relatively easy to synthesize. However, 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% is also relatively expensive and has a low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% research include the development of new drugs for the treatment of cancer, the development of new materials for use in electronics and photovoltaic cells, the development of new catalysts for chemical reactions, the study of its potential biochemical and physiological effects, and the study of its potential mechanisms of action. Additionally, further research could be done on the synthesis of 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% and its potential advantages and limitations for lab experiments.

Synthesis Methods

2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% can be synthesized through a variety of methods, including the reaction of 2,4,6-trifluorophenol and pyridine hydrochloride in the presence of sodium hydroxide. This reaction yields 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% in 95% purity. Other methods of synthesis include the reaction of 2,4,6-trifluorobenzaldehyde and pyridine hydrochloride, as well as the reaction of 2,4,6-trifluorobenzaldehyde and pyridine hydrochloride in the presence of lithium hydroxide.

Scientific Research Applications

2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use in the development of new drugs for the treatment of cancer, as well as its potential use in the development of new materials for use in electronics and photovoltaic cells. Additionally, 2-Hydroxy-6-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential use in the development of new catalysts for chemical reactions.

properties

IUPAC Name

6-(2,4,6-trifluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-6-4-7(13)11(8(14)5-6)9-2-1-3-10(16)15-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRIMWRYRREDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682900
Record name 6-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one

CAS RN

1111111-16-0
Record name 6-(2,4,6-Trifluorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111111-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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